2beta-[(R)-1-Iodobutyl]tetrahydrofuran
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Overview
Description
2beta-[®-1-Iodobutyl]tetrahydrofuran is a specialized organic compound featuring a tetrahydrofuran ring substituted with an iodobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-[®-1-Iodobutyl]tetrahydrofuran typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of tetrahydrofuran with an iodobutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2beta-[®-1-Iodobutyl]tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2beta-[®-1-Iodobutyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-2-carboxylic acid, while substitution with an amine could produce an amino-tetrahydrofuran derivative .
Scientific Research Applications
2beta-[®-1-Iodobutyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study the effects of halogenated tetrahydrofurans on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2beta-[®-1-Iodobutyl]tetrahydrofuran involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in target molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2beta-[®-1-Iodohexyl]tetrahydrofuran: Similar structure but with a longer alkyl chain.
2beta-[®-1-(Dimethoxymethyl)-3-butenyl]tetrahydrofuran: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness
2beta-[®-1-Iodobutyl]tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group makes it particularly useful in halogen bonding studies and as a precursor for further functionalization .
Properties
CAS No. |
651057-14-6 |
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Molecular Formula |
C8H15IO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodobutyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-2-4-7(9)8-5-3-6-10-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
SIYWRERHWOGRDG-HTQZYQBOSA-N |
Isomeric SMILES |
CCC[C@H]([C@H]1CCCO1)I |
Canonical SMILES |
CCCC(C1CCCO1)I |
Origin of Product |
United States |
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